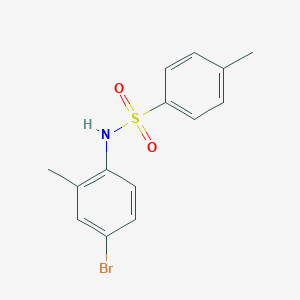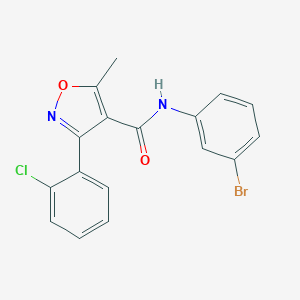
N-(3-bromophenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide, also known as BCOX, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BCOX belongs to the class of oxazole carboxamides, which have been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral effects.
Applications De Recherche Scientifique
Antimicrobial Applications
Several studies have synthesized and evaluated compounds related to “N-(3-bromophenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide” for their potential as antimicrobial agents. For instance, compounds with modifications on oxazole rings have been shown to exhibit antimicrobial activity against Gram-positive bacterial strains and Candida albicans, indicating their potential for further development into novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Anti-inflammatory and Analgesic Activities
Research has also focused on the synthesis of derivatives with imidazothiazole and benzoxazole groups, investigating their anti-inflammatory and analgesic activities. New chloro-terminated imidazothiazole-based carboxamide compounds were synthesized, showing promising cell viability and indicating their potential as anti-inflammatory and analgesic agents (Soyer Can et al., 2021).
Antitumor Agents
A study described the synthesis of nitrogen heterocycles containing the N-(p-bromophenyl) carboxamide moiety, evaluating their anticancer activity against the MCF-7 cell line. One of the synthesized compounds exhibited potent cytotoxic activity, suggesting its potential as an antitumor agent (Bakare, 2021).
Propriétés
IUPAC Name |
N-(3-bromophenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN2O2/c1-10-15(17(22)20-12-6-4-5-11(18)9-12)16(21-23-10)13-7-2-3-8-14(13)19/h2-9H,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKVVOWIJMHMFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

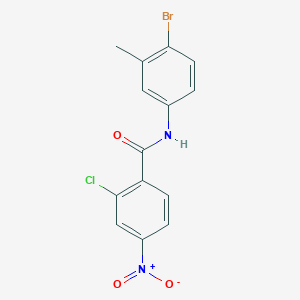

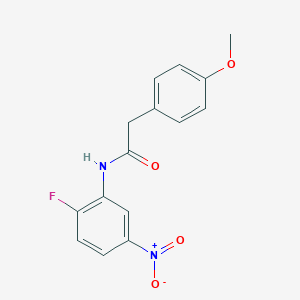
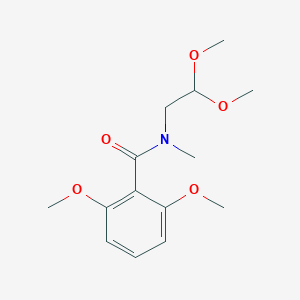
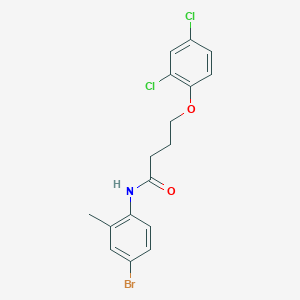


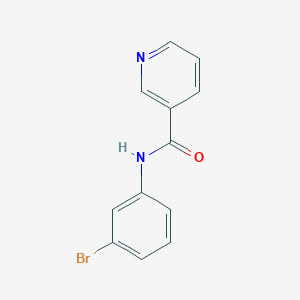
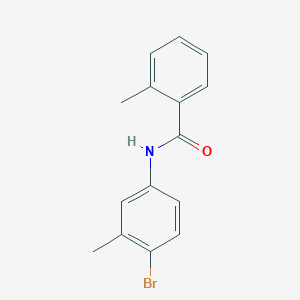
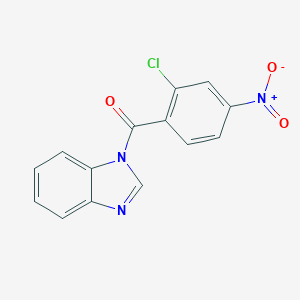
![2-[(Pyridine-3-carbonyl)-amino]-benzoic acid ethyl ester](/img/structure/B404950.png)
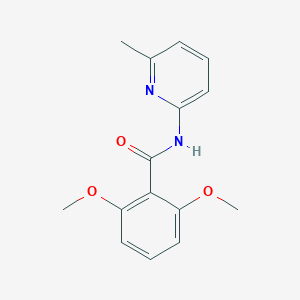
![Ethyl 2-[(5-nitro-2-furoyl)amino]benzoate](/img/structure/B404954.png)
